molecular formula C9H18ClNO3 B6242222 tert-butyl 5-amino-4-oxopentanoate hydrochloride CAS No. 874627-90-4

tert-butyl 5-amino-4-oxopentanoate hydrochloride

Cat. No. B6242222
CAS RN: 874627-90-4
M. Wt: 223.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-amino-4-oxopentanoate hydrochloride (TBAOH) is a versatile organic compound that has a wide range of applications in the scientific research field. This compound is used in synthesis, as a reagent, and as a catalyst in various laboratory experiments. TBAOH has several advantages in comparison to other compounds and has been found to be a useful tool in the laboratory.

Scientific Research Applications

Tert-butyl 5-amino-4-oxopentanoate hydrochloride has several applications in the scientific research field, such as in the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of organic compounds. In addition, tert-butyl 5-amino-4-oxopentanoate hydrochloride can be used as a reagent in various laboratory experiments, such as in the synthesis of proteins, the synthesis of nucleic acids, and the synthesis of other organic compounds. It can also be used as a catalyst in various laboratory experiments.

Mechanism of Action

Tert-butyl 5-amino-4-oxopentanoate hydrochloride is an organic compound that acts as a nucleophile in various reactions. This means that it can react with an electrophile, such as an aldehyde or ketone, to form a new compound. The reaction occurs when the nucleophile attacks the electrophile, resulting in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
tert-butyl 5-amino-4-oxopentanoate hydrochloride has been found to have several biochemical and physiological effects. In laboratory experiments, it has been found to be a useful tool in the synthesis of proteins, nucleic acids, and other organic compounds. It has also been found to have antifungal and antibacterial properties, which may be useful in the treatment of various diseases. In addition, tert-butyl 5-amino-4-oxopentanoate hydrochloride has been found to have an inhibitory effect on enzymes, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl 5-amino-4-oxopentanoate hydrochloride has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, making it a useful tool for scientists. In addition, it is relatively inexpensive and easy to obtain, making it an attractive option for researchers. However, tert-butyl 5-amino-4-oxopentanoate hydrochloride also has some limitations. It is a relatively unstable compound, meaning that it can degrade over time, making it unsuitable for long-term experiments. In addition, tert-butyl 5-amino-4-oxopentanoate hydrochloride can react with other compounds, making it unsuitable for use in some reactions.

Future Directions

Tert-butyl 5-amino-4-oxopentanoate hydrochloride has a wide range of potential applications in the scientific research field. It can be used in the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of organic compounds. In addition, it can be used as a reagent in various laboratory experiments, such as in the synthesis of proteins, the synthesis of nucleic acids, and the synthesis of other organic compounds. It can also be used as a catalyst in various laboratory experiments. Furthermore, tert-butyl 5-amino-4-oxopentanoate hydrochloride has been found to have several biochemical and physiological effects, which may be useful in the treatment of various diseases. Finally, tert-butyl 5-amino-4-oxopentanoate hydrochloride has been found to have an inhibitory effect on enzymes, which may be useful in the treatment of various diseases. As such, there are a number of potential future directions for the use of tert-butyl 5-amino-4-oxopentanoate hydrochloride in scientific research.

Synthesis Methods

Tert-butyl 5-amino-4-oxopentanoate hydrochloride can be synthesized in a variety of ways, including the use of a Grignard reagent, an alkylation reaction, or a condensation reaction. The Grignard reagent is a compound that is formed by reacting an organometallic compound, such as magnesium, with an organic halide, such as bromobenzene. The Grignard reagent is then reacted with an aldehyde or ketone to form the desired product. The alkylation reaction involves the reaction of an alkyl halide with an amine to form an alkylated amine, which is then reacted with an aldehyde or ketone to form the desired product. The condensation reaction involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reacted with an aldehyde or ketone to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-amino-4-oxopentanoate hydrochloride involves the reaction of tert-butyl 5-amino-4-oxopentanoate with hydrochloric acid.", "Starting Materials": [ "tert-butyl 5-amino-4-oxopentanoate", "hydrochloric acid" ], "Reaction": [ "Add tert-butyl 5-amino-4-oxopentanoate to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to reflux for 2 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum to obtain tert-butyl 5-amino-4-oxopentanoate hydrochloride" ] }

CAS RN

874627-90-4

Product Name

tert-butyl 5-amino-4-oxopentanoate hydrochloride

Molecular Formula

C9H18ClNO3

Molecular Weight

223.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.